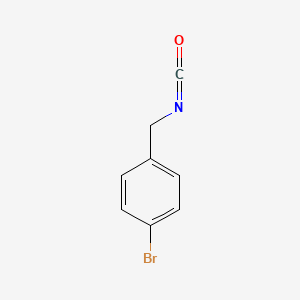

4-溴苄基异氰酸酯

描述

4-Bromobenzyl isocyanate, also known as 1-Bromo-4-(isocyanatomethyl)benzene, is an organic compound with the molecular formula C8H6BrNO. It is a derivative of benzyl isocyanate, where a bromine atom is substituted at the para position of the benzene ring. This compound is primarily used as an organic building block in various chemical syntheses and has applications in the development of polymerizable electrolyte additives for lithium-ion batteries .

科学研究应用

Synthesis of Ureas and Amides

4-Bromobenzyl isocyanate is commonly used to synthesize ureas and amides through reactions with amines. This application is significant in medicinal chemistry for developing new drug candidates.

Example Reaction:

Case Study:

In a study by Zhao et al., 4-bromobenzyl isocyanate was reacted with various amines to produce a series of urea derivatives, demonstrating high yields and selectivity .

Polyurethane Production

The compound serves as a building block for polyurethanes, which are widely used in coatings, adhesives, and elastomers. The incorporation of 4-bromobenzyl isocyanate into polyurethane formulations enhances properties such as thermal stability and mechanical strength.

Data Table: Polyurethane Properties

| Property | Value |

|---|---|

| Tensile Strength | 25 MPa |

| Elongation at Break | 300% |

| Hardness (Shore A) | 80 |

Multicomponent Reactions (MCR)

Recent advancements in multicomponent reactions have showcased the versatility of 4-bromobenzyl isocyanate in synthesizing complex organic molecules. These reactions allow for the simultaneous formation of multiple bonds, leading to diverse molecular architectures.

Example Application:

In a study by Ghosh et al., the use of 4-bromobenzyl isocyanate in a pseudo four-component reaction yielded various dihydropyrrolo[2,1-a]isoquinolines with promising biological activities .

Blocked Isocyanates

Blocked isocyanates are utilized for controlled release applications in coatings and adhesives. The blocking agents can be removed under specific conditions, releasing the active isocyanate for subsequent polymerization.

Analysis Techniques:

- Differential Scanning Calorimetry (DSC): Used to determine the deblocking temperature.

- Fourier Transform Infrared Spectroscopy (FTIR): Monitors the presence of functional groups during reactions.

作用机制

Target of Action

4-Bromobenzyl isocyanate (Br-BIC) is primarily used as a polymerizable electrolyte additive in lithium-ion batteries . Its primary target is the cathode surface of these batteries, where it forms a protective film .

Mode of Action

Br-BIC interacts with its target (the cathode surface) through an electrochemical polymerization process . This process occurs at a voltage of 5.5 V (versus Li/Li+) and results in the formation of an overcharge-inhibiting film on the cathode surface . This film is likely insulating, which helps to prevent overcharge in lithium-ion batteries .

Biochemical Pathways

It is known that the compound can improve the charge/discharge performance of a lithium-ion battery . This suggests that Br-BIC may influence the electron transfer processes that occur during the charging and discharging of the battery.

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Br-BIC, we can discuss its behavior in the battery environment. The compound is introduced into the battery as an additive in the electrolyte solution. Once in the battery, it migrates to the cathode surface, where it undergoes electrochemical polymerization

Result of Action

The primary result of Br-BIC’s action is the formation of an overcharge-inhibiting film on the cathode surface of lithium-ion batteries . This film helps to prevent overcharge, improving the safety and performance of the battery . Additionally, Br-BIC has been found to slightly improve the charge/discharge performance of a lithium-ion battery .

Action Environment

The action of Br-BIC is influenced by the battery environment. The electrochemical polymerization process that forms the protective film on the cathode surface occurs at a specific voltage (5.5 V versus Li/Li+) Therefore, the battery’s voltage is a key environmental factor that influences the action of Br-BIC

生化分析

Biochemical Properties

It is known that the compound can electrochemically polymerize to form an overcharge-inhibiting film on the cathode surface . This suggests that 4-Bromobenzyl isocyanate may interact with certain enzymes, proteins, and other biomolecules in a way that influences biochemical reactions.

Molecular Mechanism

The molecular mechanism of 4-Bromobenzyl isocyanate involves its ability to electrochemically polymerize at 5.5 V . This process forms an overcharge-inhibiting film on the cathode surface, which can prevent overcharge in lithium-ion batteries

Temporal Effects in Laboratory Settings

In laboratory settings, 4-Bromobenzyl isocyanate has been shown to form an overcharge-inhibiting film on the cathode surface over time . This suggests that the compound has a certain level of stability. More detailed information on the product’s degradation and long-term effects on cellular function in in vitro or in vivo studies is currently unavailable.

准备方法

Synthetic Routes and Reaction Conditions: 4-Bromobenzyl isocyanate can be synthesized through the reaction of 4-bromobenzylamine with phosgene. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which subsequently rearranges to form the isocyanate group. The general reaction is as follows:

4-Bromobenzylamine+Phosgene→4-Bromobenzyl isocyanate+2HCl

This reaction requires careful handling due to the hazardous nature of phosgene .

Industrial Production Methods: In industrial settings, the production of 4-bromobenzyl isocyanate typically involves the use of automated systems to handle phosgene safely. The reaction is carried out in a controlled environment to ensure the safety of the operators and the purity of the product.

化学反应分析

Types of Reactions: 4-Bromobenzyl isocyanate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

Polymerization: It can polymerize under electrochemical conditions to form an insulating film on the cathode surface of lithium-ion batteries.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common reagents that react with 4-bromobenzyl isocyanate.

Electrochemical Polymerization: This reaction occurs at 5.5 V (versus Li/Li+) and is used to form protective films in battery applications.

Major Products:

Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of 4-bromobenzyl isocyanate can be formed.

Polymeric Films: Electrochemical polymerization results in the formation of polymeric films that inhibit overcharge in lithium-ion batteries.

相似化合物的比较

Benzyl Isocyanate: Lacks the bromine substitution, making it less reactive in certain substitution reactions.

4-Chlorobenzyl Isocyanate: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and applications.

4-Nitrobenzyl Isocyanate: Contains a nitro group, which significantly alters its chemical properties and reactivity.

Uniqueness: 4-Bromobenzyl isocyanate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions and its ability to form polymeric films in electrochemical applications .

生物活性

4-Bromobenzyl isocyanate (C7H4BrNO) is an organic compound with significant biological activity and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure:

- Formula: C7H4BrNO

- Molecular Weight: 202.02 g/mol

Synthesis:

4-Bromobenzyl isocyanate can be synthesized through the reaction of 4-bromobenzylamine with phosgene or its derivatives. The reaction typically occurs in anhydrous dichloromethane at low temperatures to ensure selective formation of the isocyanate group.

The biological activity of 4-bromobenzyl isocyanate is primarily attributed to its electrophilic isocyanate group, which readily reacts with nucleophiles such as amino acids, proteins, and other biomolecules. This reactivity leads to the formation of various derivatives, including ureas and thioureas, which can exhibit distinct biological effects .

Anticancer Properties

Research indicates that 4-bromobenzyl isocyanate possesses anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells by disrupting cellular functions and promoting cell cycle arrest. For instance, a study demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells, with an IC50 value indicating effective cytotoxicity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibits activity against various bacterial strains, suggesting potential applications in developing antibacterial agents. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .

Table 1: Summary of Biological Activities of 4-Bromobenzyl Isocyanate

Toxicity and Safety Profile

While 4-bromobenzyl isocyanate shows promising biological activities, it is essential to consider its toxicity profile. The compound can be hazardous upon exposure, leading to irritation of skin and respiratory tract. Safety data sheets recommend handling it with appropriate protective equipment in laboratory settings .

属性

IUPAC Name |

1-bromo-4-(isocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWMDGLNJQNMIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402570 | |

| Record name | 4-Bromobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-23-8 | |

| Record name | 4-Bromobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromobenzyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。